Binucleine 2

Drosophila Aurora Kinase Selectivity

Drosophila cytokinesis and meiotic spindle studies require species-selective Aurora B inhibition. Pan-Aurora inhibitors or human-targeted analogs introduce confounding off-target effects. Binucleine 2 solves this with proven specificity for Drosophila Aurora B over Aurora A. - Ki = 0.36 µM against D. melanogaster Aurora B-INCENP complex; negligible human Aurora B inhibition due to Ile132Tyr/Ser134Pro residues. - Validated in S2 cells: 40 µM blocks contractile ring assembly without affecting formed rings. - ≥97% HPLC purity; solid form for chemical-genetic screening (5-25 µM effective range).

Molecular Formula C13H11ClFN5
Molecular Weight 291.71 g/mol
Cat. No. B15586835
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBinucleine 2
Molecular FormulaC13H11ClFN5
Molecular Weight291.71 g/mol
Structural Identifiers
InChIInChI=1S/C13H11ClFN5/c1-19(2)8-17-13-9(6-16)7-18-20(13)10-3-4-12(15)11(14)5-10/h3-5,7-8H,1-2H3/b17-8+
InChIKeyMNCYLHJHZOUDLB-CAOOACKPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Binucleine 2: Chemical Profile & Target


Binucleine 2 (CAS 220088-42-6) is a small-molecule pyrazole derivative that acts as a highly isoform-specific, ATP-competitive inhibitor of Drosophila Aurora B kinase [1]. Unlike the majority of Aurora kinase inhibitors, which exhibit pan-inhibitory profiles across Aurora isoforms and species, Binucleine 2 demonstrates a unique specificity for the Drosophila Aurora B ortholog, making it an essential tool for dissecting Aurora B-specific functions in invertebrate model systems .

Drosophila Aurora B isoform-specific inhibition studies
Cytokinesis and mitotic spindle research workflows
Species-selective Drosophila model investigations
Target engagement monitoring via p-Histone H3 endpoint

Binucleine 2: Why Generic Substitution Fails


Generic Aurora kinase inhibitors, such as VX-680, ZM447439, or Hesperadin, are designed for broad-spectrum activity against human Aurora isoforms and exhibit potent cross-reactivity with Drosophila kinases [1]. Their non-selective profiles confound the interpretation of phenotypic outcomes in Drosophila, as simultaneous inhibition of Aurora A and off-target kinases cannot be excluded [2]. Binucleine 2's unique selectivity (>300-fold for Drosophila Aurora B over Drosophila Aurora A) and its demonstrated minimal activity against human Aurora B (minimal inhibition up to 100 µM) represent a critical, quantifiable differentiation that is not recapitulated by any other commercially available Aurora inhibitor [3]. Substitution with a generic compound will therefore introduce experimental noise and invalidate Aurora B-specific conclusions in fly models.

Risk 1 Pan-Aurora inhibitors lack Drosophila-specific isoform selectivity, confounding Aurora B phenotype interpretation.
Risk 2 Structural analogs without the 3-chloro-4-fluorophenyl substitution may lack cellular activity, limiting functional equivalence.
Risk 3 Human Aurora B inhibitors may exhibit cross-species activity differences, requiring Drosophila-specific validation.

Binucleine 2: Evidence vs. Analogs


Isoform Selectivity: Drosophila Aurora B vs. A

Binucleine 2 exhibits a profound selectivity for Drosophila Aurora B kinase over the closely related Drosophila Aurora A kinase, a feature absent in pan-Aurora inhibitors like VX-680. The selectivity ratio is calculated to be >300-fold based on comparative IC50 measurements [1]. In contrast, the clinical pan-Aurora inhibitor VX-680 inhibits human Aurora A and B with Kis of 0.7 nM and 18 nM, respectively, a selectivity of only ~26-fold, and it potently inhibits both Drosophila isoforms [2][3]. This stark difference underscores Binucleine 2's unique suitability for unambiguous Aurora B-specific pathway dissection in Drosophila.

Isoform Selectivity: Aurora B vs. A
Head-to-head
Binucleine 2: negligible inhibition of Drosophila Aurora A at 100 µM ATP
Staurosporine: inhibited both Aurora A and B under identical conditions, confirming Binucleine 2 specificity is target-driven, not general promiscuity.
Supports Aurora B-specific phenotype attribution
In vitro kinase assay; Drosophila Aurora A full-length
Drosophila Aurora Kinase Selectivity Isoform-Specific

Species Specificity: Drosophila vs. Human Aurora B

Binucleine 2 demonstrates a striking species-specificity, inhibiting Drosophila Aurora B kinase with a Ki of 0.36 ± 0.10 µM while showing minimal inhibition of human or Xenopus laevis Aurora B kinases at concentrations up to 100 µM [1]. This contrasts sharply with broad-spectrum inhibitors like ZM447439, which inhibits both human Aurora A (IC50 = 110 nM) and Aurora B (IC50 = 130 nM) with similar potency and does not exhibit such species-level discrimination [2]. This property makes Binucleine 2 an ideal tool for studies in Drosophila cell lines (e.g., Kc167, S2) without cross-reactivity in potential mammalian co-culture systems or concerns about off-target human kinase effects .

Species Specificity: Drosophila vs. Human
Head-to-head
Drosophila Aurora B Ki = 0.36 µM; Human Aurora B IC50 > 10 µM
Mutant Drosophila Aurora B with human active-site residues (Ile132Tyr, Ser134Pro) lost Binucleine 2 sensitivity, confirming species-specific structural determinants.
Enables Drosophila model specificity without mammalian off-target activity
Purified kinases, [ATP] = 100 µM
Species Specificity Aurora B Off-Target Drosophila

SAR: Halogenated Analogs Comparison

Structure-activity relationship (SAR) studies of Binucleine 2 analogs reveal that the 3,4-dichloro substitution pattern confers significantly higher potency than other dichloro arrangements. The 3,4-di-Cl derivative exhibits an IC50 of 2 µM against Drosophila Aurora B, whereas the 3,5-di-Cl and 2,4-di-Cl analogs have IC50s of 15 µM and 30 µM, respectively [1]. This 7.5- to 15-fold difference in potency highlights the critical importance of the specific halogenation pattern for optimal target engagement, a nuance that is absent in generic Aurora inhibitors and underscores the value of the optimized Binucleine 2 scaffold.

SAR: Halogenated Analogs
Head-to-head
Binucleine 2 ED50 = 5–10 µM; analogs without 3-chloro-4-fluoro motif inactive up to 100 µM
4-halogenated-only, 2,4-di-Cl, and 3,5-di-Cl analogs all lacked cellular activity, demonstrating the critical requirement of the 3-chloro-4-fluorophenyl substitution.
Confirms structural specificity; close analogs are not functional equivalents
Drosophila Kc167 cell-based cytokinesis assay
SAR IC50 Analogs Potency

Target Engagement: p-Histone H3 (Ser10) Assay

Binucleine 2 effectively inhibits the phosphorylation of Histone H3 on Ser10 in mitotic Drosophila Kc167 cells at a concentration of 20 µM, confirming cellular target engagement and pathway modulation [1]. In contrast, the compound is completely inactive in mammalian systems at this concentration, reinforcing its species-specific utility [2]. While other Aurora B inhibitors like Hesperadin also inhibit histone H3 phosphorylation, they do so in human cells (IC50 = 250 nM) and lack the orthogonal species-specificity that defines Binucleine 2's unique application space [3].

Target Engagement: p-Histone H3
Head-to-head
p-Histone H3 (Ser10) inhibited at 20 µM in Drosophila Kc167 cells; inactive at 100–300 nM
No effect in mammalian systems at the same concentration, reinforcing species selectivity at the cellular target-engagement level.
Defines effective working concentration for target engagement assays
Mitotic Kc167 cells, 1 hr treatment
Cellular Assay Histone H3 Phosphorylation Kc167

Functional Specificity: Aurora B vs. Polo/Cdk1

In functional assays using Drosophila S2 cells, Binucleine 2 at 40 µM prevents the assembly of the contractile ring during cell division but does not affect ring ingression, providing a nuanced dissection of Aurora B's role in cytokinesis [1]. This functional selectivity—separating ring assembly from ingression—has not been demonstrated with pan-Aurora inhibitors like VX-680 or ZM447439, which generally cause a complete block in cytokinesis due to broader kinase inhibition [2]. This specific phenotypic outcome is a direct consequence of Binucleine 2's precise targeting and provides a unique experimental lever for probing the temporal requirements of Aurora B activity.

Functional Specificity: Aurora B vs. Polo/Cdk1
Data to verify
20 µM Binucleine 2 induced specific cytokinesis and mitotic defects distinct from BI 2536 (Polo) and RO-3306 (Cdk1) phenotypes in Drosophila D-Mel2 cells.
All three inhibitors disrupt cell division, but produce different spectra of cellular defects by time-lapse microscopy.
Reported phenotypic specificity context; source review recommended
1 hr treatment, time-lapse microscopy; verify experimental conditions
Cytokinesis Contractile Ring Mechanism of Action S2 Cells

Binucleine 2: Validated Applications


Aurora B vs. Aurora A Functional Dissection

Due to its >300-fold selectivity for Drosophila Aurora B over Aurora A and minimal inhibition of human kinases, Binucleine 2 is the gold standard for studies requiring unambiguous attribution of phenotypes to Aurora B in Drosophila cell lines (Kc167, S2) [1]. Researchers can confidently use this compound to investigate Aurora B's role in spindle assembly checkpoint, chromosome alignment, and the mechanics of contractile ring formation, as demonstrated in the seminal 2010 study that identified the specific point of Aurora B requirement in cytokinesis [2].

Contractile Ring Assembly Mechanism

Binucleine 2 induces robust and specific cytokinesis defects (e.g., binucleation) in Drosophila cells at concentrations of 20-40 µM, making it an ideal positive control or tool compound for high-content screens aimed at identifying novel genes or chemicals that modulate cell division [1]. Its lack of activity in mammalian systems ensures that hits from such screens are specific to the Drosophila pathway and not artifacts of broad-spectrum kinase inhibition [2].

Chemical-Genetic Screening: Cytokinesis Modifiers

Binucleine 2 can be used to chemically phenocopy Aurora B depletion in Drosophila cells, providing orthogonal validation for RNAi experiments. The compound's ability to prevent contractile ring assembly without affecting ingression offers a distinct phenotypic readout that can be compared to the more severe phenotypes caused by complete protein loss, thereby revealing kinase-dependent vs. scaffold-dependent functions of the Aurora B complex [1][2].

Application
Selection Property
Validation Focus
Aurora B vs. A functional dissection
Drosophila Aurora B isoform specificity
Aurora A cross-reactivity verification
Contractile ring assembly studies
Temporal Aurora B inhibition profile
Ring assembly vs. constriction endpoint validation
Chemical-genetic screening platforms
Reported cellular biomarker response
p-Histone H3 (Ser10) endpoint confirmation
Meiotic spindle maintenance research
Drosophila species selectivity
Meiotic spindle phenotype validation in oocytes

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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